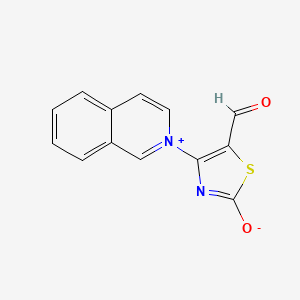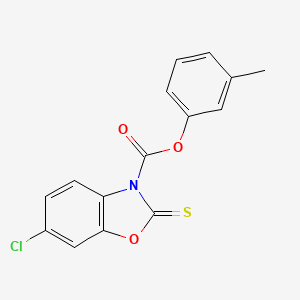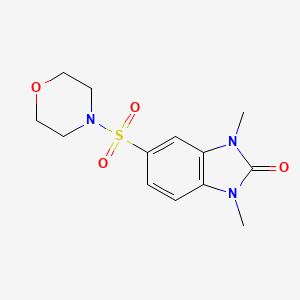![molecular formula C24H32N4O B5663932 N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)
N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of complex molecules like N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline typically involves multi-step chemical reactions, starting from simpler building blocks. For compounds with similar structural features, the synthesis may involve nucleophilic substitution reactions, cycloadditions, or condensation reactions, employing catalysts to enhance reaction efficiency and selectivity (Hassanien, 2004).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex ring systems and functional groups, which influence their chemical reactivity and physical properties. Structural analysis often utilizes techniques such as X-ray crystallography to elucidate the arrangement of atoms within the molecule, revealing aspects like bond lengths, angles, and molecular conformations (Breu et al., 1996).
Chemical Reactions and Properties
The compound’s reactivity is largely determined by its functional groups and molecular structure. For example, the presence of pyridine rings and aniline moieties may allow for nucleophilic substitution reactions, electrophilic additions, or complexation with metal ions. These reactions can be exploited to further modify the compound or to form complexes with potential catalytic, pharmaceutical, or material applications (Alcock, Moore, & Omar, 1987).
Physical Properties Analysis
Physical properties such as solubility, melting point, and vapor pressure are critical for understanding the behavior of the compound in various environments. These properties are influenced by the molecular structure, with factors such as polarity, molecular weight, and shape playing significant roles. Analytical techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide valuable data on these properties (Lipkind et al., 2011).
Chemical Properties Analysis
The compound’s chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are essential for its potential applications. For instance, the stability of the compound in atmospheric conditions or its reactivity with oxidizing agents can determine its suitability for use in chemical synthesis or material science applications (Wijtmans et al., 2004).
Propriétés
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1-[(1S,5R)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-6-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O/c1-26(2)22-9-5-19(6-10-22)8-12-24(29)28-17-21-7-11-23(28)18-27(16-21)15-20-4-3-13-25-14-20/h3-6,9-10,13-14,21,23H,7-8,11-12,15-18H2,1-2H3/t21-,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCSNAGITBTHKY-JTHBVZDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)N2CC3CCC2CN(C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)CCC(=O)N2C[C@H]3CC[C@@H]2CN(C3)CC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4aR*,8aR*)-2-[(1-allyl-1H-pyrazol-4-yl)methyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5663874.png)


![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B5663906.png)
![2-{5-[1-(methoxyacetyl)-4-piperidinyl]-1,2,4-oxadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B5663912.png)
![1,9-dimethyl-4-(2H-tetrazol-2-ylacetyl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5663926.png)
![3-[4-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B5663930.png)
![N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5663937.png)
![N-(4-bromophenyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5663941.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-1,2,4-triazol-1-yl)benzoyl]pyrrolidin-3-amine](/img/structure/B5663946.png)
